BenchChemオンラインストアへようこそ!

Spiroplatin

Myelotoxicity Hematopoietic stem cells Platinum analog screening

Spiroplatin (TNO-6, NSC 311056) is a synthetic second-generation platinum coordination complex featuring a 1,1-bis(aminomethyl)cyclohexane carrier ligand and sulfato leaving group. Clinically discontinued due to renal toxicity, it is now exclusively supplied for research applications. With a CFU-GM IC50 of 0.4 μg/mL—39-fold more potent than cisplatin—and documented incomplete cross-resistance, this compound is indispensable for hematopoietic toxicity calibration and resistance mechanism studies. Its atypical patient-to-mouse free platinum AUC ratio of 0.3 provides a critical outlier for interspecies pharmacokinetic modeling. Researchers must procure compound-specific spiroplatin; class-wide platinum equivalence cannot be assumed.

Molecular Formula C8H18N2O4PtS
Molecular Weight 433.39 g/mol
CAS No. 74790-08-2
Cat. No. B1619557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroplatin
CAS74790-08-2
Molecular FormulaC8H18N2O4PtS
Molecular Weight433.39 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)CN.[O-]S(=O)(=O)[O-].[Pt+2]
InChIInChI=1S/C8H18N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h1-7,9-10H2;(H2,1,2,3,4);/q;;+2/p-2
InChIKeyXASGSSXPZXRXFL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiroplatin (CAS 74790-08-2): Second-Generation Platinum Antitumor Agent for Solid Tumor Research


Spiroplatin (also designated TNO-6, NSC 311056) is a synthetic second-generation platinum coordination complex [1]. Structurally characterized by a 1,1-bis(aminomethyl)cyclohexane carrier ligand chelated to platinum(II) with a sulfato leaving group (molecular formula C8H18N2O4PtS; molecular weight 433.39), it was developed as a cisplatin congener intended to modify the toxicity and efficacy profile of first-generation platinum agents . Like other platinum compounds, spiroplatin exerts its antineoplastic activity through DNA cross-link formation, inhibiting DNA replication and RNA synthesis [2]. The compound was evaluated in Phase I and II clinical trials during the 1980s and early 1990s, reaching a recommended Phase II dose of 30 mg/m2 administered by 4-hour infusion every 3 weeks, though subsequent development was discontinued due to an unfavorable renal toxicity profile [3][4]. Current procurement of spiroplatin is exclusively for research applications, including preclinical antitumor studies and platinum analog comparative pharmacology.

Why Spiroplatin Cannot Be Interchanged with Cisplatin, Carboplatin, or Other Platinum Analogs


Despite belonging to the same platinum-based antineoplastic class, spiroplatin exhibits distinct pharmacological and toxicological signatures that preclude simple substitution with cisplatin, carboplatin, or other second-generation analogs. Direct comparative studies have established that spiroplatin demonstrates incomplete cross-resistance patterns relative to cisplatin in human tumor clonogenic assays, indicating that tumor sensitivity to one agent does not predict sensitivity to the other [1]. More critically, spiroplatin displays a markedly different myelosuppressive potency profile, with an IC50 value against normal human bone marrow progenitor cells (CFU-GM) of 0.4 μg/mL—approximately 39-fold more potent than cisplatin (15.6 μg/mL) and 141-fold more potent than carboplatin (56.3 μg/mL) [2]. The compound also shows species-specific pharmacokinetic behavior that complicates interspecies dose extrapolation, with free platinum AUC ratios between patients and mice of 0.3—a value that failed to predict clinical maximum tolerated dose [3]. These quantitative divergences underscore the necessity of compound-specific procurement for rigorous comparative research rather than assuming class-wide equivalence.

Quantitative Comparative Evidence: Spiroplatin vs. Cisplatin, Carboplatin, and Iproplatin


Spiroplatin Exhibits 39-Fold Higher Potency Against Human Bone Marrow Progenitor Cells Compared to Cisplatin

In a direct head-to-head comparison using a human myeloid clonogenic assay (CFU-GM), spiroplatin demonstrated substantially greater cytotoxic potency toward normal human bone marrow progenitor cells than cisplatin, carboplatin, iproplatin, and JM-40 [1]. Cells from five bone marrow donors were incubated for 60 minutes with each drug across a range of concentrations and plated for colony formation assessment [1]. Spiroplatin achieved 50% inhibition of colony formation at a mean concentration of 0.4 μg/mL, compared to 15.6 μg/mL for cisplatin, representing a 39-fold difference in myelosuppressive potency [1].

Myelotoxicity Hematopoietic stem cells Platinum analog screening

Spiroplatin Demonstrates Species-Divergent Pharmacokinetics with Patient-to-Mouse Free Platinum AUC Ratio of 0.3 vs. 1.2 for Cisplatin

A comparative pharmacokinetic study evaluated spiroplatin, cisplatin, JM-40, and carboplatin in BALB/c × DBA/2 F1 mice and human patients [1]. Total platinum in plasma and non-protein-bound free platinum in plasma ultrafiltrate were quantified by flameless atomic absorption spectrometry [1]. The ratio of free platinum AUC(patient)/AUC(mouse) measured over the first portion of the concentration-time curve was 0.3 for spiroplatin, compared to 1.2 for cisplatin, 1.1 for JM-40, and 0.9 for carboplatin [1]. When the measurement interval was extended to free platinum levels just above the detection limit, these ratios shifted to 1.3 for cisplatin, 0.3 for spiroplatin, 2.5 for JM-40, and 1.0 for carboplatin [1].

Pharmacokinetics Interspecies scaling AUC prediction

Spiroplatin Shows Partial Cross-Resistance: 12% of Cisplatin-Resistant Tumor Samples Remain Sensitive to Spiroplatin

A comparative human tumor clonogenic assay evaluated cisplatin, spiroplatin, carboplatin, and iproplatin against fresh tumor samples from 63 patients with non-hematological malignancies, including 18 breast cancers and 17 ovarian cancers [1]. Cells were exposed for 1 hour to 0.1 μg/mL and 1.0 μg/mL of cisplatin and spiroplatin [1]. Among 57 paired comparisons between cisplatin and spiroplatin, 2 samples (3.5%) were sensitive to cisplatin alone, 6 samples (10.5%) were sensitive to spiroplatin alone, and 6 samples (10.5%) were sensitive to both agents [1]. Of the samples resistant to cisplatin, approximately 12% retained sensitivity to spiroplatin [1].

Cross-resistance Chemosensitivity Human tumor clonogenic assay

Spiroplatin Induces Only Growth Delay Without Complete Remission in Ovarian Carcinoma Xenograft Model Where Cisplatin and Carboplatin Achieve CR

In a comparative xenograft study using B10 LP/cpb nude mice bearing human ovarian carcinoma implants, five platinum analogs were evaluated at equitoxic doses against two tumor lines (MRI-H-207 and Pe) with differing histology and cisplatin sensitivity [1]. Against the MRI-H-207 tumor line, cisplatin, carboplatin, iproplatin, and JM-40 all produced complete remission, whereas spiroplatin produced only tumor growth delay without achieving complete remission [1]. Against the Pe tumor line, cisplatin and carboplatin caused measurable growth delay, while spiroplatin, JM-40, and iproplatin failed to affect tumor growth [1].

Ovarian cancer Xenograft model In vivo efficacy

Spiroplatin Displays Intermediate Mutagenic and Carcinogenic Potential Between Cisplatin and Carboplatin

A comparative study evaluated the cytotoxicity, mutagenicity, and transforming potential of spiroplatin, cisplatin, carboplatin, and iproplatin in mammalian cell systems [1]. In Chinese hamster V79 cells, all compounds showed positive responses for mutation induction at the HGPRT locus and for DNA damage measured by sister chromatid exchange frequencies [1]. At equitoxic doses, the order of decreasing mutagenicity was cisplatin > spiroplatin > carboplatin > iproplatin [1]. The BHK cell transformation assay, which serves as an indicator of potential carcinogenicity, reflected this same rank order: cisplatin was highly carcinogenic, spiroplatin showed intermediate carcinogenic potential, and carboplatin and iproplatin were weak carcinogens [1].

Genotoxicity Mutagenicity Carcinogenicity screening

Spiroplatin Procurement: Validated Research Application Scenarios


Comparative Myelotoxicity Screening of Platinum Analogs

Spiroplatin serves as a high-potency comparator in hematopoietic toxicity studies, with a CFU-GM IC50 of 0.4 μg/mL—39-fold more potent than cisplatin (15.6 μg/mL) and 141-fold more potent than carboplatin (56.3 μg/mL) [1]. This wide potency range makes spiroplatin valuable for calibrating in vitro myelotoxicity assays and for structure-toxicity relationship studies evaluating how carrier ligand modifications affect bone marrow suppression.

Pharmacokinetic Interspecies Scaling and AUC Prediction Model Development

Spiroplatin's atypical patient-to-mouse free platinum AUC ratio of 0.3—contrasting sharply with cisplatin's ratio of 1.2-1.3—provides a critical outlier case for developing and validating interspecies pharmacokinetic prediction models [1]. Researchers investigating methods to improve preclinical-to-clinical dose extrapolation for platinum agents can use spiroplatin as a test case where simple AUC scaling fails.

Platinum Cross-Resistance Mechanism Studies

Given the documented partial cross-resistance profile where approximately 12% of cisplatin-resistant human tumor samples retain sensitivity to spiroplatin [1], this compound enables mechanistic studies into the structural determinants of platinum resistance. Researchers can employ spiroplatin to investigate whether resistance mechanisms are carrier-ligand-specific or mediated through common pathways such as DNA repair or drug efflux.

Ovarian Cancer Xenograft Studies Requiring a Differential-Response Comparator

In the MRI-H-207 human ovarian carcinoma xenograft model, spiroplatin is the only analog among five tested that produces growth delay without complete remission, while cisplatin, carboplatin, iproplatin, and JM-40 all achieve CR [1]. This unique response profile positions spiroplatin as a discriminating comparator for studies evaluating new platinum analogs or combination regimens where differentiation from existing agents must be demonstrated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiroplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.